Home > Products > Screening Compounds P4333 > 5-(3-bromophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole
5-(3-bromophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole -

5-(3-bromophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole

Catalog Number: EVT-5644967
CAS Number:
Molecular Formula: C13H8BrN3O
Molecular Weight: 302.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

This proposed synthesis route draws inspiration from the methods employed in synthesizing similar 1,2,4-oxadiazole derivatives described in the literature. [, , , ]

Molecular Structure Analysis

Computational methods like density functional theory (DFT) calculations can be employed to gain a deeper understanding of the molecule's electronic structure, bond lengths, bond angles, and other structural parameters. []

Mechanism of Action

Further investigation through molecular docking studies and in vitro assays would be essential to elucidate the specific mechanism of action of this compound. [, ]

Applications
  • Medicinal Chemistry: 1,2,4-Oxadiazole and pyridine derivatives are frequently explored as potential drug candidates due to their diverse biological activities. This compound could be investigated for activities like antibacterial, [, , ] antifungal, [, , ] antiviral, [, ] and anti-inflammatory properties. []

4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

    Compound Description: This compound is a naturally derived bioactive molecule isolated from Psidium guajava leaf extract. [] Molecular docking analysis suggests it has potential anti-diabetic properties, particularly in inhibiting proteins like 11β-HSD1, GFAT, SIRT6, and aldose reductase, which are involved in diabetes development. [] It demonstrates superior binding affinity to these proteins compared to the commonly used drug Metformin. [] Additionally, its physicochemical, pharmacokinetic, and ADMET profiles suggest it could be a multi-targeted, safer, and more effective treatment for Type 2 Diabetes Mellitus. []

3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan

    Compound Description: These are a class of compounds being investigated for their potential as energetic materials. [] While specific details about their properties are limited in the provided context, the research focuses on their low sensitivity and high detonation capabilities. []

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

    Compound Description: This compound serves as a foundational structure for developing insensitive energetic materials. [] Its derivatives, particularly N-trinitroethylamino derivatives and energetic salts, have been synthesized and characterized. [] These derivatives display moderate thermal stabilities and insensitivity towards impact and friction, making them potentially safer to handle than conventional explosives like TNT. []

N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides

    Compound Description: This group of compounds are designed as prodrugs for a promising antifungal lead, N1,N5-bis[4-(N'-(carbamimidoyl)phenyl]glutaramide. [] The alkyl chain length on the oxadiazole ring can be varied, potentially influencing the compound's properties and antifungal activity. []

3-Aryl-4-(5-aryl-Δ2-1,2,4-oxadiazolin-3-yl)sydnones

    Compound Description: These compounds are synthesized from 3-arylsydnone-4-carboxamide oximes and aromatic aldehydes. [] Interestingly, the reaction only proceeds with aromatic aldehydes, not aliphatic ones. [] These compounds can be further transformed into 3-aryl-4-(5-aryl-1,2,4-oxadiazol-3-yl)sydnones through oxidation with N-bromosuccinimide. []

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate

    Compound Description: This compound is synthesized through a condensation reaction between a carbamimide and 3-fluorobenzoic acid. [] Its structure, confirmed by single-crystal X-ray diffraction, reveals a monoclinic crystal system. [] The compound exhibits weak intermolecular interactions, including C‒H···O hydrogen bonds and aromatic π–π stacking interactions. [] In vitro studies indicate poor antibacterial activity but moderate anthelmintic activity. []

N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines

    Compound Description: These derivatives are synthesized through a two-step process involving a solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines, followed by a transformation of the 1,2,4-triazine scaffold into a pyridine ring under autoclave conditions. [] A notable characteristic is the inertness of the methylsulfanyl group throughout the synthesis, confirmed by X-Ray crystallography. []

5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-N-(11-hydroxyundecyl)isoxazole-3-carboxamide hemihydrate

    Compound Description: This compound is identified as a derivative of the antiviral "WIN compounds". [] Its crystal structure and supramolecular features have been analyzed. [] The compound features a long alkyl chain with a terminal hydroxy group, potentially contributing to its interactions with biological targets. []

1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one

    Compound Description: This compound has potential antimicrobial and antiviral properties. [] Its molecular and crystal structures have been elucidated, and its biological activity predicted through molecular docking studies. []

3-Aryl-4-(5-aryl-1,2,4-oxadiazol-3-yl)sydnones

    Compound Description: These compounds are derived from the oxidation of 3-aryl-4-(5-aryl-Δ2-1,2,4-oxadiazolin-3-yl)sydnones. [] Their 13C NMR spectra have been extensively studied to understand the electronic effects and structural characteristics of these molecules. []

    Compound Description: This compound serves as an intermediate in the synthesis of azilsartan, a medication used to treat high blood pressure. [] The compound features a complex structure with a benzimidazole core and a dihydro-oxadiazole substituent. []

2-Ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-lh-benzimidazole-7-carboxylate de (5-methyl-2-oxo-l,3-dioxol-4-yl)méthyle

    Compound Description: This compound, along with its potassium salt (formula 1a), are key intermediates in the synthesis of azilsartan. [] Different polymorphs of these intermediates have been identified, potentially influencing the physicochemical properties and manufacturing of azilsartan. []

2-(5-chloromethyl-1,2,4-oxadiazol-3-yl)pyridine

    Compound Description: This compound features a pyridine ring directly attached to the 1,2,4-oxadiazole core. [] The crystal structure reveals that single molecules are linked by C–H···N hydrogen bonds. [] The molecule is relatively planar, with a small dihedral angle between the oxadiazole and pyridine rings. [] Intermolecular π-π interactions contribute to the crystal packing stability. []

tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate

    Compound Description: This compound is characterized by a chair conformation of the piperazine ring. [] The crystal structure analysis shows the presence of weak C—H⋯O interactions, linking the molecules into C(6) chains. [] The trifluoromethoxy group on the phenyl ring might influence the compound's lipophilicity and metabolic stability. []

4-(5-isoxazolyl or 5-pyrazolyl-1,2,4-oxadiazol-3-yl) mandelic amides

    Compound Description: This class of compounds acts as selective agonists for the G protein-coupled receptor S1P1. [] They are being investigated for their therapeutic potential in treating autoimmune and vascular diseases. [] The isoxazole or pyrazole ring at the 5-position of the oxadiazole ring can be substituted, potentially affecting the compound's selectivity and activity. []

2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides

    Compound Description: This group of compounds represents a novel series of acetamides containing both 1,2,4-oxadiazole and 1,2,4-triazole rings. [] The position of the oxadiazole ring on the triazolopyridine scaffold can be varied (positions 6, 7, and 8), potentially impacting the pharmacological activity. [] These compounds are synthesized from commercially available 2-chloropyridine carboxylic acids through a multi-step process involving amidoxime formation, hydrazinolysis, esterification, and finally, amide formation. []

Ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate

    Compound Description: This newly synthesized compound demonstrates inhibitory activity against the Hepatitis B virus (HBV). [] It features a 1,2,4-oxadiazole ring linked to a thiadiazine ring system, and its structure has been confirmed by crystallography and Hirshfeld analysis. [] Molecular docking studies have been conducted to understand its interaction with the target viral proteins. []

4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine

    Compound Description: This compound exhibits moderate antifungal activity. [] Its crystal structure was determined by X-ray diffraction, revealing a triclinic crystal system. [] Density functional theory (DFT) calculations were employed to study its electronic properties and frontier orbital energies. []

4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

    Compound Description: This compound shows antifungal activity against Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea. [] Its structure was characterized by 1H NMR, MS, elemental analysis, and X-ray diffraction. [] The compound crystallizes in a monoclinic system with a P21/c space group. []

4-(5-Pyridin-4-yl-1H-[1,2,4]triazol-3-yl)pyridine-2-carbonitrile (FYX-051)

    Compound Description: FYX-051 is a novel xanthine oxidoreductase inhibitor investigated for treating gout and hyperuricemia. [, , , , , , , ] It undergoes extensive metabolism in various species, primarily forming N-glucuronides and N-glucosides. [] UGT1A9 is the major enzyme responsible for its N-glucuronidation in human livers. [] The compound exists in various crystalline polymorphs, including type I, type II, and a hydrate form, each with distinct physicochemical properties. [, , , ] The type I crystal exhibits higher solubility and thermal stability compared to its hydrate and type II counterparts. []

4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols

    Compound Description: These are bis-1,2,4-triazole derivatives studied for their potential anti-hypoxic activity. [] The compounds contain a pyridine ring and various S-substituents, with one derivative showing superior anti-hypoxic activity compared to Mexidol, a known anti-hypoxic drug. []

4(3H)- and 4,4′(3H,3H′)-Quinazolinones and 2-(5-Alkyl-1,2,4-oxadiazol-3-yl)quinazolin-4(3H)-one

    Compound Description: This group of compounds consists of quinazolinone derivatives featuring 1,2,4-oxadiazole substituents with varying alkyl chain lengths. [] These compounds are synthesized through acetic acid-mediated condensation reactions of diarylaminoglyoxime with anthranilic acids or aminobenzoate. [] The variations in the alkyl chain length may impact their physicochemical properties and potential biological activities. []

1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]

    Compound Description: This xanthine derivative, also known as CH-13584, exhibits potent antitussive activity without the typical side effects associated with theophylline, a structurally related compound. [] Unlike theophylline, CH-13584 does not interact with adenosine A1 receptors, indicating a different pharmacological profile. []

(+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-y l]aniline

    Compound Description: This compound, identified as YM-53389, demonstrates high affinity for the human 5-HT4 receptor and acts as a potent agonist. [] It exhibits selectivity for the 5-HT4 receptor over the 5-HT3 receptor. [] The S-enantiomer displays this selectivity, while the R-enantiomer shows opposite selectivity. []

7 beta-[2-(5-amino-[1,2,4] oxadiazol-3-yl)-2-Z-methoximinoacetamido]-cephalosporin derivatives

    Compound Description: These cephalosporin derivatives demonstrate broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. [] They contain a 5-amino-1,2,4-oxadiazole ring linked to the cephalosporin core, which contributes to their antibacterial properties. [] The stability of these derivatives against beta-lactamases, enzymes produced by bacteria that can inactivate beta-lactam antibiotics, is a crucial aspect of their efficacy. []

(5-methyl-1,2,4-oxadiazol-3-yl)ferrocene

    Compound Description: This organometallic compound combines a ferrocene unit with a 1,2,4-oxadiazole ring. [] Its crystal structure, determined by X-ray diffraction, reveals a monoclinic crystal system. [] The presence of the ferrocene moiety could introduce interesting electrochemical properties. []

1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone

    Compound Description: This compound features a dihydro-1,3,4-oxadiazole ring system, distinct from the 1,2,4-oxadiazole in the target compound. [] Its crystal structure reveals a nearly planar conformation for the dihydro-oxadiazole and pyridine rings. [] The chloro-substituted phenyl ring is almost perpendicular to these rings. []

3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl)-1,2,4-oxadiazol-3-yl]-4H-chromones

    Compound Description: This group of compounds comprises a chromone ring linked to a 1,2,4-oxadiazole ring, which is further substituted with various cyclic amines. [] These compounds are synthesized through the reaction of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with pyrrolidine, piperidine, or morpholine. []

2-Methyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl}-1,3,4-thiadiazole

    Compound Description: This compound features a 1,2,4-oxadiazole ring linked to a thiadiazole ring through a methylsulfanyl bridge. [] Its crystal structure shows that the benzene and oxadiazole rings are nearly coplanar, while the thiadiazole ring is nearly perpendicular to the oxadiazole ring. []

N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives

    Compound Description: This set of pyridine derivatives exhibit antifungal and antimicrobial activities. [] Notably, some derivatives show promising activity against fungal strains, exceeding the potency of the reference drug ketoconazole. []

4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives

    Compound Description: These compounds, containing a pyridine-3-sulfonamide scaffold and a 1,2,4-triazole ring, are investigated for their antifungal activity. [] Many of these derivatives show greater efficacy than fluconazole, a commonly used antifungal drug, especially against Candida albicans and Rhodotorula mucilaginosa. []

bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

    Compound Description: This complex iron(II) compound features a tridentate ligand containing a pyrazole ring, a pyridine ring, and a 1,2,4-triazole ring, all coordinated to the central iron ion. [] Its crystal structure reveals a distorted octahedral geometry around the iron center. [] Hirshfeld surface analysis and energy framework calculations were employed to understand the intermolecular interactions and crystal packing. []

Properties

Product Name

5-(3-bromophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole

IUPAC Name

5-(3-bromophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole

Molecular Formula

C13H8BrN3O

Molecular Weight

302.13 g/mol

InChI

InChI=1S/C13H8BrN3O/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H

InChI Key

APZNOVIGOGKSLS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=NC=C3

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.